molecular formula C12H8BrCl B169558 2-Bromo-4'-chloro-1,1'-biphenyl CAS No. 179526-95-5

2-Bromo-4'-chloro-1,1'-biphenyl

Cat. No. B169558
M. Wt: 267.55 g/mol
InChI Key: WSHZWUXRWQVZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4’-chloro-1,1’-biphenyl” is an organic compound with the chemical formula C12H8BrCl . It is a colorless crystal with strong thermal stability and solubility .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4’-chloro-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a chlorine atom attached to the other . The molecular weight is 267.55 g/mol . The IUPAC name is 1-bromo-2-(4-chlorophenyl)benzene .


Physical And Chemical Properties Analysis

“2-Bromo-4’-chloro-1,1’-biphenyl” is a colorless crystal with a density of 1.463 . It has a melting point of 41 °C and a predicted boiling point of 325.5±17.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.61 .

Scientific Research Applications

Synthesis and Material Applications

  • The synthesis and thermal behavior of metal complexes involving derivatives of 2-Bromo-4'-chloro-1,1'-biphenyl have been explored, revealing insights into their potential applications in coordination chemistry. For example, copper(II) and oxido-vanadium(IV) complexes with related ligands exhibit distinct geometries and thermal decomposition profiles, hinting at their suitability for material science applications (Takjoo et al., 2013).

  • Investigations into biphenyl carbazole derivatives, including 2-Bromo-4'-chloro-1,1'-biphenyl analogs, have provided insights into their crystal structures, luminescence, and thermal properties. Such studies are crucial for developing new materials with potential applications in electronics and photonics (Gui‐Mei Tang et al., 2021).

Environmental and Chemical Properties

  • Research on bromo-chloro alkenes, which include compounds structurally related to 2-Bromo-4'-chloro-1,1'-biphenyl, has highlighted their use as flame retardants and raised questions about their environmental impact. Characterization studies reveal their complex structure and behavior, which is essential for assessing ecological risks and understanding their persistence in the environment (Chibwe et al., 2019).

Photoreactive Studies

  • Photoreaction mechanisms of bromo and chloro-substituted phenols, which share structural similarities with 2-Bromo-4'-chloro-1,1'-biphenyl, have been studied using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. These studies provide valuable insights into the reactivity and potential applications of these compounds in photochemical processes (Nobuyuki Akai et al., 2002).

Catalytic and Synthetic Chemistry

  • The compound has been implicated in catalytic processes, such as the gold-catalyzed synthesis of dienes from propargylic carboxylates containing halogenated alkynes. This highlights its role in facilitating regioselective rearrangements and synthesizing structurally complex molecules with potential applications in organic synthesis and material science (Yanzhao Wang et al., 2010).

properties

IUPAC Name

1-bromo-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZWUXRWQVZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513491
Record name 2-Bromo-4'-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-chloro-1,1'-biphenyl

CAS RN

179526-95-5
Record name 2-Bromo-4′-chloro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179526-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4'-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-chlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium carbonate (19.8 g, 186.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.05 g, 0.90 mmol) were added to a solution of 1,2-dibromobenzene (12.8 ml, 105.98 mmol) and 4-chlorophenylboronic acid (14.1 g, 90.08 mmol) in toluene (170 ml) and water (80 ml). The mixture was purged with nitrogen and heated at reflux overnight. The reaction mixture was allowed to cool to room temperature, and partitioned between saturated aq. NH4Cl and ethyl acetate (500 ml). The organic layer was dried over MgSO4, filtered and the volatiles were evaporated under reduced pressure to give a residue. The residue was purified by column chromatography (ISCO, 330 g silica gel column, eluting with 100% hexanes) to give the title product (17.0 g, yield: 71%).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

Following the general procedure outlined in Synthetic Scheme III, 9.0 g (38 mmol) of 1,2-dibromobenzene was reacted with 3.0 g (19 mmol) of 4-chlorophenylboronic acid (Lancaster). Purification by silica gel chromatography (Waters Prep-500A) with hexane gave 4.39 g (84%) of 1-bromo-2-(4-chlorophenyl)benzene as a colorless oil: NMR (CDCl3) δ 7.18-7.26 (m, 1H), 7.28-7.44 (m, 6H), 7.68 (dd, J=1.5, 8 Hz, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.